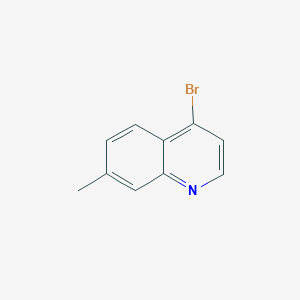

4-Bromo-7-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLGLPIZIAXVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653675 | |

| Record name | 4-Bromo-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-24-1 | |

| Record name | 4-Bromo-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-7-methylquinoline: Properties, Synthesis, and Applications

Executive Summary

4-Bromo-7-methylquinoline is a halogenated heterocyclic compound that serves as a pivotal building block in modern medicinal chemistry and materials science. Its quinoline core is a well-established "privileged scaffold," frequently found in a multitude of biologically active agents. The strategic placement of a bromine atom at the C4-position and a methyl group at the C7-position imparts a unique combination of reactivity and structural characteristics, making it an invaluable intermediate for the synthesis of complex molecular architectures. The bromine atom provides a reactive handle for a suite of cross-coupling and nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups. This guide provides a comprehensive technical overview of this compound, consolidating its chemical properties, detailing robust synthetic protocols, exploring its reactivity, and highlighting its applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The bromine substituent at the 4-position significantly influences the electronic properties of the pyridine ring, rendering the carbon atom susceptible to nucleophilic attack. The methyl group at the 7-position on the carbocyclic ring can modulate the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets.

Chemical Structure

The IUPAC name for this compound is this compound.[1] Its structure is depicted below.

Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1070879-24-1 | [1] |

| Molecular Formula | C₁₀H₈BrN | |

| Molecular Weight | 222.08 g/mol | |

| Physical Form | Solid | |

| Melting Point | Not reported (Est. based on isomers: 60-80 °C) | [2][3] |

| Boiling Point | Not reported | |

| LogP | 3.41 | [1] |

| SMILES | CC1=CC=C2C(Br)=CC=NC2=C1 | [1] |

| InChI Key | OCLGLPIZIAXVLN-UHFFFAOYSA-N | [1] |

Note: Some data points are predicted or based on isomeric compounds and should be confirmed experimentally.

Synthesis and Mechanistic Considerations

The synthesis of 4-bromo-substituted quinolines typically involves the construction of the quinoline core followed by a regioselective halogenation step. While a specific, published protocol for this compound is elusive, a robust and validated pathway can be extrapolated from established methods for analogous structures, such as the synthesis of 7-Bromo-4-chloro-8-methylquinoline.[7][8] A plausible and efficient synthetic route commences from m-toluidine.

Proposed Synthetic Pathway

The synthesis can be logically divided into three primary stages:

-

Combes Quinoline Synthesis: Construction of the 4-hydroxy-7-methylquinoline core.

-

Bromination: Conversion of the 4-hydroxy group to the 4-bromo functionality.

Detailed Experimental Protocol (Adapted)

This protocol is based on well-established transformations in quinoline chemistry and provides a self-validating framework for the synthesis.[7][8]

Step 1: Synthesis of 7-Methyl-4-methyl-1H-quinolin-4-one (Combes Reaction)

-

Causality: The Combes synthesis is an acid-catalyzed reaction that condenses an aniline with a β-diketone to form the quinoline ring system. Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent to drive the cyclization.

-

Protocol:

-

In a fume hood, cautiously add m-toluidine (1.0 equiv.) to pre-chilled concentrated sulfuric acid (3-4 equiv.) in a flask equipped with a magnetic stirrer, maintaining the temperature below 20°C.

-

Once the aniline salt has formed and dissolved, add acetylacetone (1.1 equiv.) dropwise to the stirred solution, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, heat the reaction mixture to 100-110°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., NaOH or NH₄OH) until the pH is approximately 8-9.

-

The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude 4-hydroxyquinoline intermediate.

-

Step 2: Synthesis of this compound

-

Causality: The hydroxyl group at the 4-position of the quinoline ring can be converted to a bromine atom using a standard brominating agent like phosphorus oxybromide (POBr₃). This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a bromide ion.

-

Protocol:

-

In a fume hood, carefully add the dried 7-Methyl-4-methyl-1H-quinolin-4-one (1.0 equiv.) to an excess of phosphorus oxybromide (POBr₃, 3-5 equiv.).

-

Heat the mixture to reflux (approximately 120-130°C) and maintain for 3-5 hours. The reaction should be protected from atmospheric moisture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.

-

Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 8-9.

-

The crude product will precipitate. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

-

Chemical Reactivity and Derivatization

This compound is a versatile synthetic intermediate due to the reactivity of the C-Br bond. The electron-withdrawing nature of the quinoline nitrogen makes the C4 position particularly susceptible to transformations that are central to modern synthetic organic chemistry.

Key Transformations

The bromine atom serves as an excellent leaving group and a handle for metal-catalyzed cross-coupling reactions.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

4-Bromo-7-methylquinoline CAS number and molecular weight

An In-Depth Technical Guide to 4-Bromo-7-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes key technical data, proven experimental insights, and the broader scientific context surrounding this molecule.

Core Molecular Attributes

This compound is a heterocyclic aromatic compound. The quinoline core is a well-established pharmacophore in drug discovery, and the strategic placement of the bromo and methyl groups offers versatile handles for synthetic elaboration.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 1070879-24-1 | [1] |

| Molecular Formula | C₁₀H₈BrN | [2][3] |

| Molecular Weight | 222.08 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=CC=C2C(Br)=CC=NC2=C1 | [1] |

| InChI Key | OCLGLPIZIAXVLN-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥97% | [1] |

digraph "4_Bromo_7_methylquinoline_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!", color="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="1.2,0.7!", fontcolor="#202124"]; C3 [label="C", pos="2.4,0!", fontcolor="#202124"]; C4 [label="C", pos="2.4,-1.4!", fontcolor="#202124"]; C4a [label="C", pos="1.2,-2.1!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-3.5!", fontcolor="#202124"]; C6 [label="C", pos="0,-4.2!", fontcolor="#202124"]; C7 [label="C", pos="-1.2,-3.5!", fontcolor="#202124"]; C8 [label="C", pos="-1.2,-2.1!", fontcolor="#202124"]; C8a [label="C", pos="0,-1.4!", fontcolor="#202124"]; Br [label="Br", pos="3.8,-2.1!", color="#EA4335", fontcolor="#FFFFFF"]; C_Me [label="C", pos="-2.6,-4.2!", fontcolor="#202124"]; H_Me1 [label="H", pos="-3.2,-3.6!", fontcolor="#5F6368"]; H_Me2 [label="H", pos="-3.2,-4.8!", fontcolor="#5F6368"]; H_Me3 [label="H", pos="-2.0,-4.8!", fontcolor="#5F6368"];

// Edges for the quinoline ring system edge [color="#202124"]; N1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C4a [style=double]; C4a -- C8a [style=solid]; C8a -- N1 [style=double]; C4a -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- C7 [style=solid]; C7 -- C8 [style=double]; C8 -- C8a [style=solid];

// Substituents C4 -- Br [style=solid]; C7 -- C_Me [style=solid]; C_Me -- H_Me1 [style=solid]; C_Me -- H_Me2 [style=solid]; C_Me -- H_Me3 [style=solid]; }

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A logical approach would involve the construction of the 7-methylquinoline core followed by a regioselective bromination at the 4-position.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

-

Synthesis of 7-Methylquinolin-4-ol (Gould-Jacobs Reaction):

-

React 3-methylaniline with diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate intermediate.

-

Thermal cyclization of the intermediate in a high-boiling solvent (e.g., diphenyl ether) yields 7-methylquinolin-4-ol.

-

-

Bromination to this compound:

-

The conversion of the 4-hydroxy group to a bromo group can be achieved using a brominating agent such as phosphorus oxybromide (POBr₃).

-

The reaction is typically performed by heating the 7-methylquinolin-4-ol with an excess of the brominating agent.

-

The crude product is then isolated by carefully quenching the reaction mixture with ice and neutralizing the solution.

-

Purification can be achieved by recrystallization or column chromatography.

-

Reactivity and Applications in Drug Discovery

The reactivity of this compound is primarily dictated by the bromine substituent at the 4-position of the quinoline ring. This position is susceptible to various chemical transformations, making it a valuable intermediate in organic synthesis.

-

Cross-Coupling Reactions: The bromo group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse functional groups.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the quinoline ring can activate the bromo group for nucleophilic aromatic substitution, allowing for the introduction of amines, alkoxides, and other nucleophiles.[6]

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[7] While specific biological data for this compound is limited, its structural motifs suggest potential applications in:

-

Anticancer Agents: Halogenated quinolines have shown promise as scaffolds for the development of novel anticancer drugs.[7][8] The bromo substituent provides a reactive handle for the synthesis of libraries of compounds for screening.

-

Antimalarial Drugs: The quinoline core is central to several antimalarial drugs, such as chloroquine.

-

Antibacterial and Antifungal Agents: The antimicrobial properties of halogenated quinolines are well-documented.

Caption: Potential synthetic transformations and therapeutic applications.

Safety and Handling

Substituted quinolines, including halogenated derivatives, should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the characteristic shifts and coupling constants for the protons and carbons in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

References

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

The Biological Versatility of 4-Bromo-7-Methylquinoline Derivatives: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among the vast array of quinoline derivatives, those bearing specific halogen and alkyl substitutions have garnered significant interest for their potential as therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of 4-bromo-7-methylquinoline derivatives, a class of compounds with promising anticancer, antimicrobial, and anti-inflammatory properties. While direct experimental data for this specific scaffold is emerging, this guide synthesizes findings from structurally related bromo- and methyl-substituted quinolines to provide a comprehensive overview of their potential mechanisms of action, structure-activity relationships, and the experimental methodologies required for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Quinoline Core in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a fundamental building block in the design of numerous synthetic drugs and is a core component of various natural alkaloids with potent pharmacological activities.[1] The versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and biological properties.[2] The introduction of substituents such as halogens and alkyl groups can significantly influence the compound's lipophilicity, electronic distribution, and steric profile, thereby modulating its interaction with biological targets.[3]

The this compound scaffold incorporates two key features: a bromine atom at the C4-position and a methyl group at the C7-position. The bromine atom, a halogen, can enhance membrane permeability and participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. Furthermore, the carbon-bromine bond provides a reactive handle for further synthetic modifications through cross-coupling reactions like the Suzuki-Miyaura coupling or nucleophilic substitution, allowing for the generation of diverse chemical libraries.[4][5] The methyl group at the C7-position can influence the molecule's orientation within a binding pocket and impact its metabolic stability. This guide will delve into the evidenced and projected biological activities of derivatives based on this promising scaffold.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][6] While specific data on this compound derivatives is limited, extensive research on structurally similar compounds, such as other bromo-substituted and 7-methyl-substituted quinolines, provides valuable insights into their probable anticancer activities and mechanisms of action.

Inhibition of Key Signaling Pathways

Many quinoline-based compounds exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer.[7] These pathways play a pivotal role in cell proliferation, survival, angiogenesis, and metastasis.

-

Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades promoting cell growth and division.[8] Overexpression or mutation of EGFR is common in various cancers. Quinoline derivatives, particularly 4-anilinoquinolines, have been developed as potent EGFR inhibitors.[8][9] The quinoline core mimics the adenine region of ATP, enabling competitive inhibition at the ATP-binding site of the EGFR kinase domain.

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Signaling: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[10] Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy. Several quinoline derivatives have been identified as potent VEGFR-2 inhibitors, often functioning as ATP-competitive inhibitors.[11][12]

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer.[7] Quinoline-based molecules have been developed as inhibitors of PI3K, thereby blocking the downstream effects of Akt and inducing apoptosis.

Below is a conceptual diagram illustrating the inhibition of these key cancer-related signaling pathways by quinoline derivatives.

Caption: Inhibition of key cancer signaling pathways.

Topoisomerase Inhibition

Topoisomerases are nuclear enzymes that play a crucial role in DNA replication and transcription by resolving DNA topological problems.[13] Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis in cancer cells. Certain quinoline derivatives have been identified as inhibitors of both topoisomerase I and II.[6]

Cytotoxicity Data of Structurally Related Compounds

The cytotoxic potential of quinoline derivatives is typically evaluated against a panel of human cancer cell lines using cell viability assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The following table summarizes the IC50 values of various bromo- and methyl-substituted quinoline and quinazoline derivatives against several cancer cell lines. It is important to note that these are structurally related compounds, and the activity of specific this compound derivatives would require dedicated experimental evaluation.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Bromo quinazoline derivatives | MCF-7 (Breast) | 15.85 ± 3.32 | [12] |

| 6-Bromo quinazoline derivatives | SW480 (Colon) | 17.85 ± 0.92 | [12] |

| 7-methyl-8-nitro-quinoline | Caco-2 (Colorectal) | 1.871 | [3] |

| 8-nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | 0.535 | [3] |

| 5,7-Dibromo-8-hydroxyquinolines | C6 (Glioma), HeLa (Cervical), HT29 (Colon) | 6.7 - 25.6 (µg/mL) | [14] |

| 7-Chloro-(4-thioalkylquinoline) derivatives | HCT116 (Colon) | 1.99 - 4.9 | [15] |

| 4-anilinoquinoline-3-carbonitrile derivative | EGFR kinase | 0.0075 | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[16]

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO at a final concentration not exceeding 0.5%) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Standard workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The quinoline scaffold is the backbone of several important antimicrobial agents.[17] The emergence of antimicrobial resistance necessitates the development of new compounds with novel mechanisms of action.[18] Halogenated quinoline derivatives have shown promising activity against a range of bacteria and fungi.[5][7]

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives are diverse and can include:

-

Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the primary targets of fluoroquinolone antibiotics.

-

Metal Chelation: Some quinoline derivatives can chelate essential metal ions, disrupting microbial enzymatic processes.[7]

-

Membrane Disruption: Certain derivatives may interfere with the integrity of the microbial cell membrane.

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics. Some quinolines have been shown to inhibit biofilm formation.

Antimicrobial Activity Data of Structurally Related Compounds

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.[19] The following table presents MIC values for various quinoline derivatives against representative bacterial and fungal strains.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 9-bromo substituted indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 | [18] |

| 9-bromo substituted indolizinoquinoline-5,12-dione | S. pyrogens ATCC19615 | 2 | [18] |

| Novel quinoline-based hydroxyimidazolium hybrid | S. aureus | 2 | [20] |

| Novel quinoline-based hydroxyimidazolium hybrid | M. tuberculosis H37Rv | 10 | [20] |

| 5-nitroquinolin-8-ol (Nitroxoline) | Diarrheal E. coli | 2-4 | [7] |

| 7-chloro-(4-thioalkylquinoline) derivatives | C. albicans | 7.812 | [3] |

Experimental Protocol: Broth Microdilution Susceptibility Testing

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[19]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents visible growth.

Step-by-Step Methodology:

-

Preparation of Materials:

-

Test Compound: Prepare a stock solution of the this compound derivative, typically in DMSO. The final DMSO concentration in the assay should not exceed 1% to avoid toxicity to the microorganisms.

-

Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.[19]

-

Microorganism: Use a fresh, pure culture of the test organism.

-

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Microtiter Plate Preparation (Serial Dilution):

-

Add 100 µL of broth to all wells of a 96-well plate except the first column.

-

Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

-

Inoculation and Incubation: Add 100 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well will be 200 µL. Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and 24-72 hours for fungi.[19]

-

Reading and Interpreting Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[21] Quinoline derivatives have emerged as a promising class of anti-inflammatory agents.[22][23]

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives can be attributed to several mechanisms, including:

-

Inhibition of Pro-inflammatory Enzymes: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes.

-

Modulation of Cytokine Production: Quinoline derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).[21][24]

-

Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of genes involved in the inflammatory response.[21]

Anti-inflammatory Activity of Structurally Related Compounds

The anti-inflammatory potential of compounds is often assessed by their ability to inhibit inflammatory mediators in cell-based assays or in animal models of inflammation.

| Compound Class | Assay | Target/Effect | Reference |

| Cryptolepine (Indoloquinoline) | In vitro | Decreases NO production and NF-ĸB DNA binding | [21] |

| 7-amino quinoline derivatives | In vivo (carrageenan-induced paw edema) | Potent anti-inflammatory activity | [25] |

| 4(3H)-quinazolinone derivatives | In vivo (carrageenan-induced hind paw edema) | Statistically significant anti-inflammatory effects | [13] |

| 5,6,7,8-tetrahydroquinolines | In vivo (rat carrageenan paw edema) | Good anti-inflammatory activity | [26] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-Stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Macrophages, such as the RAW 264.7 cell line, produce large amounts of NO upon stimulation with LPS. The amount of NO produced can be quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with the compound only (to check for direct effects on NO production).

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage of NO inhibition by the test compounds compared to the LPS-only control.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. The presence of the bromo and methyl groups offers opportunities for both enhanced biological activity and further chemical diversification. While direct experimental data on this specific scaffold is still emerging, the wealth of information on structurally related quinoline derivatives provides a strong rationale for its investigation.

Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in the biological assays outlined in this guide. Structure-activity relationship (SAR) studies will be crucial for identifying the key structural features that govern potency and selectivity. Furthermore, mechanistic studies will be essential to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The insights gained from such investigations will pave the way for the development of novel and effective therapies for a range of human diseases.

References

- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.

- Mishra, A., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4339.

- Al-Shorbagy, M. A., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model.

- Various Authors. (2023). Selected quinoline derivatives with anti-inflammatory activity.

- Various Authors. (2021). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 7(10), 2865–2874.

- Various Authors. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48269–48283.

- Various Authors. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.

- Various Authors. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(16), 8047-8071.

- BenchChem. (2025).

- Various Authors. (2023). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 13(33), 22964-22977.

- BenchChem. (2025).

- Various Authors. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845–1861.

- Various Authors. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. BenchChem.

- Various Authors. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Molecular Structure, 1315, 138242.

- Various Authors. (2022). SAR of quinoline derivatives as VEGFR-2 Inhibitors.

- Various Authors. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals.

- Various Authors. (2022). Quinoline derivatives with potential anti‐inflammatory activity.

- Various Authors. (2021).

- Various Authors. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Saudi Chemical Society, 21(7), 846-867.

- Various Authors. (2021). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Galen Medical Journal, 10, e2084.

- Various Authors. (2022). Functionality elaboration of 4-bromo-quinolines.

- Various Authors. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.

- Various Authors. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences, 27(2), 347–358.

- Various Authors. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega, 8(22), 19579–19589.

- Various Authors. (2024). Design and evaluation of anti-inflammatory 7-amino quinoline derivatives. Journal of Pharmaceutical and Allied Sciences.

- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.

- Various Authors. (2022). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 11(7), 1289.

- Various Authors. (2022). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Current Drug Targets, 23(11), 1088-1102.

- Various Authors. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.

- Various Authors. (2022).

- Various Authors. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(23), 8251.

- Various Authors. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules, 30(1), 123.

- Various Authors. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. International Journal of Molecular Sciences, 24(23), 16892.

- Various Authors. (2017). Bromination of 8-substituted quinolines. Reagents and conditions. (i)...

- Various Authors. (2022). Full article: Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1861.

- Various Authors. (2021). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Current Organic Synthesis, 18(6), 633-643.

- Sigma-Aldrich. (n.d.). 4-Bromoquinoline.

- Various Authors. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 38(9), 1473-1481.

- Various Authors. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Medicinal Chemistry, 15(23), 1913-1939.

- Various Authors. (2007). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Journal of Medicinal Chemistry, 50(12), 2825-2835.

- Various Authors. (2022). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Future Medicinal Chemistry, 14(16), 1247-1263.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. brieflands.com [brieflands.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. mdpi.com [mdpi.com]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 13. mdpi.com [mdpi.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Design and evaluation of anti-inflammatory 7-amino quinoline derivatives [wisdomlib.org]

- 26. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Enduring Legacy of the Quinoline Scaffold

An In-depth Technical Guide to the Discovery and History of Substituted Quinolines

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most significant heterocyclic systems in medicinal chemistry and materials science.[1][2][3] Its journey from a byproduct of coal tar to the core of life-saving pharmaceuticals is a testament to over a century of chemical innovation. First isolated in 1834 by Friedlieb Ferdinand Runge, this bicyclic aromatic heterocycle has proven to be a "privileged scaffold," a structural framework that can interact with a wide range of biological targets.[4][5][6] This versatility has led to the development of a vast array of compounds with profound biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][7][8]

This technical guide provides a comprehensive exploration of the discovery and history of substituted quinolines. We will journey through the classical era of synthesis that first unlocked the potential of this molecule, delve into the landmark discoveries that established quinolines as powerful antimalarial and antibacterial agents, and examine the structure-activity relationships that guided their evolution. This document is designed for researchers, scientists, and drug development professionals, offering not just a historical narrative but also detailed experimental protocols and mechanistic insights to inform contemporary research and development.

The Dawn of Quinoline: Isolation and Foundational Syntheses

The story of quinoline begins not in a sophisticated laboratory but in the industrial byproduct of coal gasification.

-

1834: Isolation from Coal Tar: German chemist Friedlieb Ferdinand Runge first extracted a colorless, hygroscopic liquid with a strong odor from coal tar, which he named "leukol" (white oil).[3][6]

-

1842: Synthesis from Alkaloids: French chemist Charles Gerhardt obtained the same compound by distilling the natural antimalarial alkaloid quinine with potassium hydroxide, naming it "Chinoilin" or "Chinolein."[3]

-

Structural Elucidation: It was August Hoffmann who later recognized that Runge's "leukol" and Gerhardt's "Chinoilin" were identical, and the structure, a fusion of a benzene and pyridine ring, was definitively established.[3]

The limited availability from natural sources spurred the development of synthetic methods. The late 19th century saw a rapid succession of discoveries that laid the groundwork for all subsequent quinoline chemistry. These classical "named reactions" remain pillars of heterocyclic synthesis.[9]

The Skraup Synthesis (1880)

Discovered by Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing the parent quinoline ring.[6][10] The reaction is famously vigorous, characterized by the acid-catalyzed condensation of an aniline with glycerol in the presence of an oxidizing agent.[4][10][11]

Causality and Mechanism: The brilliance of the Skraup synthesis lies in its in-situ generation of the key reactant. Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a conjugate (Michael) addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. The final step is a crucial oxidation, driven by an agent like nitrobenzene or arsenic acid, which aromatizes the heterocyclic ring to yield the stable quinoline product.[11][12][13] The use of ferrous sulfate is a field-proven insight to moderate the highly exothermic nature of the reaction.[10]

Caption: The four key stages of the Skraup quinoline synthesis.

Experimental Protocol: Skraup Synthesis of Quinoline [6]

-

Setup: In a 1-liter round-bottom flask fitted with a reflux condenser, cautiously mix concentrated sulfuric acid (100 mL) with aniline (24 mL).

-

Addition of Reagents: To this mixture, add anhydrous glycerol (87 mL) and nitrobenzene (30 mL) as the oxidizing agent.

-

Reaction Initiation: Heat the mixture gently on a sand bath. Once the reaction begins (indicated by bubbling), remove the heat source immediately. The reaction is highly exothermic.

-

Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.

-

Workup: Allow the mixture to cool and pour it into a large beaker of water. Steam distill the mixture to remove unreacted nitrobenzene.

-

Isolation: Make the residue alkaline with a concentrated sodium hydroxide solution. The quinoline will separate as a dark oil. Extract the quinoline using steam distillation or solvent extraction (e.g., with diethyl ether).

-

Purification: Dry the extract over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude quinoline by vacuum distillation.

The Doebner-von Miller Reaction (1881)

A significant and more versatile modification of the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of substituted quinolines.[14][15] It involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, which can be generated in situ from aldehydes or ketones.[4][14]

Causality and Mechanism: This reaction proceeds via a similar pathway to the Skraup synthesis: a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization of the resulting β-anilino carbonyl compound. Subsequent dehydration and oxidation yield the substituted quinoline.[14] A key insight is that this method provides access to a wider variety of substituted quinolines because the α,β-unsaturated starting material can be easily varied.[16]

Caption: General workflow of the Doebner-von Miller reaction.

The Friedländer Synthesis (1882)

Developed by Paul Friedländer, this method is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or aldehyde).[9][17][18][19] It is exceptionally reliable for constructing polysubstituted quinolines.

Causality and Mechanism: The reaction's logic follows a two-part sequence. First, an intermolecular aldol condensation occurs between the two carbonyl partners. This is followed by a cyclizing dehydration where the amino group attacks the newly formed carbonyl, leading to the formation of the quinoline ring through the elimination of water.[17][18] The choice of an acid or base catalyst depends on the specific substrates, allowing for fine-tuning of the reaction conditions.[19][20]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

-

Setup: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (20 mL).

-

Catalyst Addition: Add a catalytic amount of potassium hydroxide (approx. 0.1 g).

-

Reflux: Heat the mixture to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling, pour the reaction mixture into cold water (100 mL). A solid precipitate of 2-phenylquinoline will form.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoline.

The Combes Quinoline Synthesis (1888)

The Combes synthesis is a distinct acid-catalyzed reaction between an aniline and a β-diketone.[21][22][23] It is a powerful method for producing 2,4-disubstituted quinolines.

Causality and Mechanism: The reaction begins with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate after dehydration.[4][24] In the presence of a strong acid (e.g., concentrated H₂SO₄), the second carbonyl group is protonated, activating it for electrophilic attack. The rate-determining step is the subsequent intramolecular electrophilic aromatic substitution (annulation), where the enamine attacks the benzene ring to close the second ring. A final dehydration step yields the aromatic quinoline product.[21]

Caption: Mechanistic flow of the Combes quinoline synthesis.

The Gould-Jacobs Reaction (1939)

This reaction is a cornerstone for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones), a substructure central to the quinolone antibiotics.[25][26][27][28] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester.[27]

Causality and Mechanism: The reaction proceeds in distinct stages. First, a nucleophilic substitution occurs where the aniline displaces the alkoxy group to form an anilidomethylenemalonate intermediate. The crucial and most energy-intensive step is a high-temperature thermal 6-electron electrocyclization to form the quinoline ring.[27] This is followed by saponification (hydrolysis) of the ester group to a carboxylic acid and subsequent thermal decarboxylation to yield the final 4-hydroxyquinoline product.[25] The high temperatures often required (over 250 °C) have been a limitation, though modern methods using microwave irradiation have significantly improved efficiency.[27]

The Antimalarial Saga: From Cinchona Bark to Chloroquine

The first and most impactful application of the quinoline core was in the fight against malaria.[29] For centuries, the only effective treatment was quinine, an alkaloid extracted from the bark of the South American Cinchona tree.[30][31][32] The quest for a synthetic, more reliable alternative during the World Wars drove intense research into quinoline chemistry.[29]

This research led to two major classes of synthetic antimalarial quinolines:

-

4-Aminoquinolines: Based on the quinine scaffold, German scientists synthesized "Resochin" in 1934, which was later modified by American researchers and renamed chloroquine .[29][30] Chloroquine proved to be highly effective, safe, and inexpensive, becoming the frontline antimalarial drug for decades.[31] Its mechanism involves inhibiting the parasite's ability to detoxify heme within red blood cells.

-

8-Aminoquinolines: The discovery of mild antimalarial activity in methylene blue led to the development of 8-aminoquinolines like primaquine .[29] These compounds are uniquely effective at eradicating the dormant liver stages (hypnozoites) of P. vivax and P. ovale malaria.[29]

| Key Antimalarial Quinolines | Year of Discovery/Introduction | Class | Key Structural Features |

| Quinine | Isolated 1820 | Natural Alkaloid | Methoxy group at C6', vinyl group |

| Pamaquine | 1926 | 8-Aminoquinoline | First synthetic antimalarial |

| Chloroquine | 1934 | 4-Aminoquinoline | Chlorine at C7, diethylamino side chain |

| Primaquine | 1940s | 8-Aminoquinoline | Methoxy at C6, terminal primary amine |

| Amodiaquine | 1940s | 4-Aminoquinoline | Mannich base modification of chloroquine |

| Mefloquine | 1977 | 4-Methanolquinoline | Trifluoromethyl groups at C2 and C8 |

The Antibacterial Revolution: The Rise of the (Fluoro)quinolones

The second major therapeutic chapter for substituted quinolines began with a serendipitous discovery during the synthesis of chloroquine.[33][34]

-

1962: The First Quinolone: While working on chloroquine synthesis, George Lesher and colleagues at Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity. This compound, nalidixic acid , became the first quinolone antibiotic.[34][35] Though its spectrum was narrow (primarily Gram-negative bacteria) and its serum levels were low, it established a new mechanism of antibacterial action: the inhibition of bacterial DNA gyrase (topoisomerase II).[35][36]

-

The Fluorine Breakthrough: The true revolution came with the addition of a fluorine atom at the C6 position of the quinolone ring, creating the fluoroquinolones .[36] This single modification dramatically increased potency and broadened the antibacterial spectrum. Norfloxacin, introduced in 1986, was the first fluoroquinolone, followed by the highly successful ciprofloxacin in 1987.[36]

The development of fluoroquinolones is a masterclass in medicinal chemistry, with systematic modifications at key positions to enhance activity, improve pharmacokinetics, and overcome resistance.

Caption: Key sites for modification on the fluoroquinolone core.

This systematic modification led to the classification of fluoroquinolones into generations, each with an expanded spectrum of activity.[34][36]

| Generation | Key Examples | Year Introduced | Primary Spectrum of Activity |

| First | Nalidixic acid | 1962 | Narrow; primarily Gram-negative enterics (UTIs) |

| Second | Ciprofloxacin, Norfloxacin | 1980s | Expanded Gram-negative, some Gram-positive, and atypical coverage |

| Third | Levofloxacin | 1990s | Enhanced activity against Gram-positive bacteria (especially S. pneumoniae) |

| Fourth | Moxifloxacin | 1990s | Broad-spectrum; retains excellent Gram-positive and Gram-negative coverage with added anaerobic activity |

Conclusion

From its humble origins in coal tar, the quinoline ring system has become one of the most productive scaffolds in the history of drug discovery. The classical syntheses developed over a century ago remain foundational, while the systematic application of medicinal chemistry principles transformed the core structure into powerful agents against two of humanity's greatest infectious threats: malaria and bacterial disease. The history of substituted quinolines is a compelling narrative of scientific inquiry, serendipity, and rational design. Its enduring legacy continues to inspire the search for novel therapeutic agents, cementing its place as a truly privileged structure in the pharmacopeia.[7][8]

References

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.

- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.

- Singh, S., & Singh, S. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 149-156.

- Venkatraman, S. (2001). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 66(19), 6466–6471.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- Wikipedia. (n.d.). Skraup reaction.

- Wikipedia. (n.d.). Combes quinoline synthesis.

- Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism.

- MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(15), 4945.

- PubMed. (2020). Recent Progress in the Synthesis of Quinolines. Mini Reviews in Medicinal Chemistry, 20(1), 4-19.

- Unknown. (n.d.). Preparation and Properties of Quinoline.

- ResearchSpace@UKZN. (2021). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.

- Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions.

- J&K Scientific LLC. (2025). Friedländer Synthesis.

- Slideshare. (n.d.). Doebner-Miller reaction and applications.

- BIOSYNCE. (2025). What is the history of the discovery of quinoline?

- National Institutes of Health (NIH). (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pharmaceuticals, 16(8), 1063.

- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.

- Medicines for Malaria Venture. (n.d.). History of antimalarial drugs.

- Merck Index. (n.d.). Gould-Jacobs Reaction.

- SynArchive. (n.d.). Doebner-Miller Reaction.

- YouTube. (2021). Combes Quinoline Synthesis Mechanism.

- ResearchGate. (2025). A brief history of quinoline as antimalarial agents.

- Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20215-20233.

- Wikipedia. (n.d.). Quinoline.

- MDPI. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 22(19), 10699.

- Royal Society of Chemistry. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(44), 22957-22975.

- Wikipedia. (n.d.). Quinolone antibiotic.

- Semantic Scholar. (2014). A Brief History of Quinoline as Antimalarial Agents.

- Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1165-1182.

- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.

- National Institutes of Health (NIH). (2017). Quinolone antibiotics. Critical Reviews in Microbiology, 43(3), 280-305.

- ResearchGate. (2004). The history of fluoroquinolones.

- ResearchGate. (2025). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.

- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).

- PubMed. (2011). Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria. Malaria Journal, 10, 144.

- PubMed. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry, 72(22), 9225-9243.

- Arkivoc. (2007). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Arkivoc, 2007(15), 209-218.

- Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.

Sources

- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. iipseries.org [iipseries.org]

- 5. biosynce.com [biosynce.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Skraup reaction - Wikipedia [en.wikipedia.org]

- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uop.edu.pk [uop.edu.pk]

- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 17. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. jk-sci.com [jk-sci.com]

- 20. Friedlaender Synthesis [organic-chemistry.org]

- 21. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 22. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]

- 23. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 24. m.youtube.com [m.youtube.com]

- 25. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 26. mdpi.com [mdpi.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Gould-Jacobs Reaction [drugfuture.com]

- 29. globalresearchonline.net [globalresearchonline.net]

- 30. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 31. researchgate.net [researchgate.net]

- 32. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 35. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 36. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-7-methylquinoline: A Versatile Scaffold for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Core

The quinoline moiety is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic properties and opportunities for specific molecular interactions, making it a cornerstone in medicinal chemistry and materials science.[1][2] Within this class of compounds, halogenated quinolines serve as exceptionally versatile building blocks, offering reactive handles for the construction of complex molecular architectures through modern cross-coupling methodologies.[3] This guide focuses on a particularly valuable derivative: 4-Bromo-7-methylquinoline. The strategic placement of the bromine atom at the 4-position and the methyl group at the 7-position imparts a unique combination of reactivity and structural definition, making it an ideal starting material for the synthesis of novel therapeutic agents and advanced organic materials.[1][3]

This document, intended for chemists and drug discovery scientists, provides a comprehensive overview of the synthesis, reactivity, and application of this compound. We will delve into the mechanistic intricacies of its key transformations and provide actionable, field-proven protocols to empower your research endeavors.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its safe and effective use. This compound is a solid at room temperature with the key properties summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrN | [4] |

| Molecular Weight | 222.08 g/mol | [4][5] |

| Appearance | Solid | |

| CAS Number | 1070879-24-1 | [5] |

| Purity | Typically ≥97% | [5] |

Safety and Handling: this compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[3] It is designated with the GHS signal word "Danger" and is associated with hazard codes H302 (Harmful if swallowed) and H318 (Causes serious eye damage).

Synthetic Pathways to this compound

The synthesis of substituted quinolines often involves multi-step sequences. While a direct, high-yield synthesis of this compound is not extensively detailed in the provided search results, a plausible and commonly employed strategy for analogous structures involves the construction of the quinoline core followed by halogenation. A general approach, adapted from the synthesis of similar quinoline derivatives, is the Gould-Jacobs reaction.[6][7]

A logical synthetic pathway would commence with 3-methylaniline, which would undergo condensation with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the 4-hydroxy-7-methylquinoline intermediate. Subsequent treatment with a brominating agent such as phosphorus oxybromide (POBr₃) or a combination of phosphorus oxychloride (POCl₃) and a bromide source would yield the desired this compound.

The Role of this compound in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound is a prime site for palladium-catalyzed cross-coupling reactions. This versatile handle allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space of novel quinoline derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an organohalide with an organoboron species in the presence of a palladium catalyst and a base.[8][9][10] this compound is an excellent substrate for this reaction, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have significantly expanded the scope and efficiency of the Suzuki-Miyaura coupling.[10]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck-Mizoroki Reaction: Olefin Functionalization

The Heck-Mizoroki reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes.[11][12] This transformation is particularly valuable for introducing vinyl groups onto the quinoline scaffold, which can serve as versatile intermediates for further synthetic manipulations. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.[11] The regioselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions.[13]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] This reaction allows for the synthesis of a wide range of N-aryl and N-heteroaryl derivatives from aryl halides.[14] Applying this methodology to this compound enables the introduction of diverse amine functionalities at the 4-position, a key transformation in the synthesis of many biologically active molecules.[16] The development of specialized phosphine ligands has been instrumental in expanding the scope of this reaction to include a broad range of amines and aryl halides.[14][15]

Generalized Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[17][18][19] This reaction is instrumental for installing alkynyl groups onto the 4-position of the quinoline ring. These alkynyl-substituted quinolines are valuable precursors for further transformations and are also of interest in materials science due to their extended π-conjugated systems.[17]

Applications in Medicinal Chemistry and Materials Science

The derivatives of this compound are of significant interest in several fields, primarily driven by the biological activity and photophysical properties of the quinoline scaffold.

Kinase Inhibitors in Oncology

The quinoline core is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[20][21][22] Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers.[23] By functionalizing the 4-position of the 7-methylquinoline scaffold through the cross-coupling reactions described above, libraries of novel compounds can be synthesized and screened for their ability to inhibit specific kinases involved in cancer progression, such as EGFR, VEGFR-2, and PI3K/Akt.[1]

Antimalarial and Anti-inflammatory Agents

Historically, quinoline derivatives have been a cornerstone in the treatment of malaria. The ability to introduce diverse substituents at the 4-position of this compound allows for the exploration of new derivatives with potential antimalarial activity. Furthermore, certain substituted quinolines have demonstrated anti-inflammatory properties, making this scaffold a promising starting point for the development of novel therapeutics for inflammatory diseases.[24]

Organic Light-Emitting Diodes (OLEDs)

The rigid, aromatic structure of the quinoline ring makes it an attractive component in the design of organic materials for electronic applications, such as Organic Light-Emitting Diodes (OLEDs).[2][25][26][27] By incorporating this compound derivatives into larger conjugated systems, materials with tailored electronic and photophysical properties can be developed for use as emitters or charge-transport layers in OLED devices.[2]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for analogous substrates and serve as a starting point for the application of this compound in organic synthesis. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reaction Workflow:

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or ester (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst and the phosphine ligand to a dry reaction vessel.

-

Add the anhydrous solvent and stir for a few minutes to allow for pre-formation of the active catalyst.

-

Add this compound, the amine, and the base.

-

Seal the vessel and heat to the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion

This compound has firmly established itself as a valuable and versatile building block in modern organic synthesis. Its strategic substitution pattern provides a reactive handle for a host of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck-Mizoroki, Buchwald-Hartwig, and Sonogashira couplings. The ability to readily introduce a wide array of substituents at the 4-position opens the door to the synthesis of novel and complex quinoline derivatives. This capability is of paramount importance in the fields of medicinal chemistry, particularly in the development of kinase inhibitors for oncology, as well as in the design of advanced functional materials for applications such as OLEDs. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of the next generation of pharmaceuticals and materials.

References

- Buchwald–Hartwig amin

- 7-Bromo-4-methylquinoline - Alchem.Pharmtech. (URL: [Link])

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (URL: [Link])

- Heck Reaction - Organic Chemistry Portal. (URL: [Link])

- The Buchwald-Hartwig Amin

- Suzuki reaction - Wikipedia. (URL: [Link])

- Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Deriv

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC. (URL: [Link])

- Sonogashira cross-coupling reaction of 5-bromoindole 15 with...

- Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

- Catalyzed Mizoroki–Heck Reaction or C–H Activ

- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (URL: [Link])

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

- 7-Bromo-4-methylquinoline - MySkinRecipes. (URL: [Link])

- Organic Light Emitting Diodes: Devices and applications - Journal of Materials and Environmental Science. (URL: [Link])

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (URL: [Link])

- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands - ChemRxiv. (URL: [Link])

- The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv. (URL: [Link])